![molecular formula C8H18N4O2 B3067902 (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid CAS No. 190784-53-3](/img/structure/B3067902.png)
(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid
Overview
Description
“®-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid” is a chemical compound with the CAS number 190784-53-3 . It has a molecular weight of 202.25 and a molecular formula of C8H18N4O2 . This compound is typically stored in a dry room at room temperature .
Physical And Chemical Properties Analysis
“®-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid” has a molecular weight of 202.25 . It’s typically stored in a dry room at room temperature . The boiling point of this compound is not specified .Scientific Research Applications
Nitric Oxide Synthase Inhibition
(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid and its related compounds have been studied for their role in inhibiting nitric oxide synthases (NOS). S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid were used as lead compounds to design more potent NOS inhibitors. These compounds bind to the natural substrate binding site of NOS, influencing the enzyme's activity (Ulhaq et al., 1998).
Thromboxane A2 Synthetase Inhibition
Studies have shown that compounds related to (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid can act as inhibitors of thromboxane A2 synthetase. This inhibition is significant in pharmacological contexts, especially concerning platelet aggregation and blood clotting processes (Clerck et al., 1989).
Enhancing Pharmacological Activity
The compound has been studied as a base for developing lipoic acid analogs with enhanced pharmacological activity. These analogs, incorporating amino acids with the lipoic acid moiety, have shown cytoprotective efficacy in animal models, particularly those related to cardiac ischemia-reperfusion (Kates et al., 2014).
Role in Enzyme Function
(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid analogs have been examined for their role in enzyme functions, such as in the synthesis of renin inhibitory peptides. These peptides are crucial for understanding the mechanism of action of enzymes and developing potential therapeutic agents (Thaisrivongs et al., 1987).
GABA(B) Receptor Agonism
Research has explored the homologues of (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid, like homobaclofen, for their potential as GABA(B) receptor agonists. These studies contribute to understanding the pharmacological properties and potential therapeutic applications of these compounds (Karla et al., 1999).
Safety and Hazards
The safety data sheet for “®-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid” suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Future Directions
properties
IUPAC Name |
(2R)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGMGEXADBMOMJ-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@H](C(=O)O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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